1-(4-Bromophenyl)guanidine
Overview
Description
1-(4-Bromophenyl)guanidine is a chemical compound with the molecular formula C7H8BrN3 and a molecular weight of 214.06 g/mol . It is known for its selective agonistic activity on the α2A-Adrenergic Receptor. This compound is utilized in various scientific research applications due to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 1-(4-Bromophenyl)guanidine typically involves the reaction of 4-bromoaniline with a guanidine precursor. One common method includes the use of carbodiimide and hydrogen chloride in ethanol, followed by refluxing for 1.5 hours. The resulting product is then treated with potassium carbonate in water to yield this compound . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
1-(4-Bromophenyl)guanidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions: Typical reagents include carbodiimides, hydrogen chloride, and potassium carbonate.
Major Products: Depending on the reaction, products can vary widely, including substituted phenylguanidines and other derivatives.
Scientific Research Applications
1-(4-Bromophenyl)guanidine is widely used in scientific research, particularly in:
Chemistry: As a reagent in the synthesis of other guanidine derivatives.
Biology: Studying its interaction with α2A-Adrenergic Receptors and other biological targets.
Medicine: Investigating its potential therapeutic effects, including its use as a leishmanicidal agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through its interaction with the α2A-Adrenergic Receptor. This interaction modulates various physiological responses, including neurotransmitter release and
Properties
IUPAC Name |
2-(4-bromophenyl)guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4H,(H4,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEXKKNNOIRYGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C(N)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30497444 | |
Record name | N''-(4-Bromophenyl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30497444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67453-81-0 | |
Record name | N''-(4-Bromophenyl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30497444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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